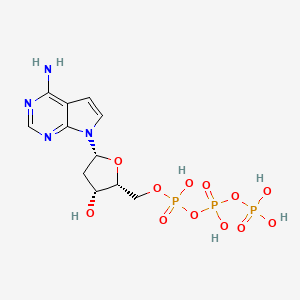

2'-Deoxytubercidin 5'-triphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C11H17N4O12P3 |

|---|---|

Molecular Weight |

490.19 g/mol |

IUPAC Name |

[[(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H17N4O12P3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,16H,3-4H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t7-,8-,9-/m1/s1 |

InChI Key |

AZJLCKAEZFNJDI-IWSPIJDZSA-N |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxytubercidin 5'-triphosphate (dTuTP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxytubercidin (B559651) 5'-triphosphate (dTuTP), also known as 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP), is a crucial analog of deoxyadenosine (B7792050) triphosphate (dATP). Its primary utility lies in its ability to resolve band compressions in Sanger sequencing of GC-rich DNA regions. This technical guide provides a comprehensive overview of dTuTP, including its chemical properties, biological activity, and detailed experimental protocols for its synthesis and application in DNA sequencing. Quantitative data on its enzymatic incorporation and inhibitory activities are presented, along with diagrams illustrating its mechanism of action and experimental workflows.

Introduction

2'-Deoxytubercidin 5'-triphosphate is a synthetic analog of the naturally occurring deoxyadenosine triphosphate. The key structural modification in dTuTP is the substitution of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This seemingly minor alteration has profound effects on the molecule's ability to form non-canonical hydrogen bonds, making it an invaluable tool in molecular biology, particularly in DNA sequencing. By preventing the formation of Hoogsteen base pairs, which can lead to secondary structures in G-rich DNA sequences, dTuTP ensures more accurate and reliable sequencing results.

Chemical and Physical Properties

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Synonyms | 7-deaza-2'-deoxyadenosine-5'-triphosphate, 7-deaza-dATP, c7dATP |

| Molecular Formula | C₁₁H₁₇N₄O₁₂P₃ |

| Molecular Weight | 490.19 g/mol |

| Appearance | White amorphous powder |

| Solubility | Soluble in water |

| Purity (HPLC) | ≥ 95% |

| Concentration | Typically supplied as a 10 mM - 11 mM solution in water |

| pH | 7.5 ±0.5 |

| Spectroscopic Properties | λmax 270 nm, ε 11.3 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)[1] |

Biological Activity and Mechanism of Action

The biological significance of dTuTP stems from its role as a substrate analog for DNA polymerases and its inhibitory effects on certain enzymes.

Substrate for DNA Polymerases

During DNA synthesis, DNA polymerases incorporate dTuTP opposite a thymine (B56734) base in the template strand, mimicking the action of dATP. However, the absence of the N7 atom in the purine ring of dTuTP prevents the formation of Hoogsteen hydrogen bonds, which are a primary cause of secondary structures in G-rich DNA sequences. These secondary structures can cause "band compressions" in Sanger sequencing, where distinct DNA fragments migrate at the same rate on a sequencing gel, leading to ambiguous or incorrect sequence reads. By incorporating dTuTP, the formation of these secondary structures is disrupted, resulting in improved resolution and accuracy of the sequencing data.[2][3][4]

While Taq polymerase can incorporate 7-deaza-purine nucleotides, it shows a preference for the natural purine nucleotides. The incorporation efficiency of 7-deaza-dATP is lower than that of 7-deaza-dGTP.[5][6]

Inhibition of Telomerase

This compound has been shown to be a potent inhibitor of human telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular aging and cancer.

| Enzyme | Inhibitor | IC₅₀ (µM) | Reference |

| Human Telomerase | 7-deaza-dATP | 8 | [1] |

Experimental Protocols

Enzymatic Synthesis of this compound

A common method for synthesizing dTuTP involves the enzymatic phosphorylation of the corresponding nucleoside, 2'-deoxytubercidin.

Materials:

-

2'-deoxytubercidin

-

Appropriate kinase enzymes (e.g., deoxyribonucleoside kinase)

-

ATP (as a phosphate (B84403) donor)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Purification system (e.g., HPLC)

Protocol:

-

Dissolve 2'-deoxytubercidin in the reaction buffer.

-

Add ATP and the kinase enzyme(s) to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the kinase (typically 37°C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

-

Once the reaction is complete, purify the this compound using anion-exchange HPLC.

-

Lyophilize the purified product to obtain a white powder.

Cycle Sequencing using 7-deaza-dATP

This protocol is adapted for use with a BigDye™ Terminator Cycle Sequencing Kit.

Materials:

-

Purified PCR product or plasmid DNA (template)

-

Sequencing primer

-

BigDye™ Terminator v3.1 Sequencing Standard Kit (or similar)

-

7-deaza-dATP solution (10 mM)

-

Nuclease-free water

-

Sequencing plate and seals

-

Thermal cycler

-

Ethanol (B145695)/EDTA for precipitation

-

Hi-Di™ Formamide

Protocol:

-

Reaction Setup: In a 0.2 mL microtube or a well of a sequencing plate, prepare the following reaction mixture:

-

Purified DNA template: 20 to 30 ng per 100 bp

-

Sequencing Primer: 10 pmol

-

BigDye™ Terminator Ready Reaction Mix: 2 µL

-

5X Sequencing Buffer: 2 µL

-

7-deaza-dATP (10 mM): 1 µL (replace a portion of the dATP in the mix)

-

Nuclease-free water: to a final volume of 10 µL

-

-

Thermal Cycling: Perform cycle sequencing using the following parameters:

-

Initial Denaturation: 96°C for 1 minute

-

25-35 Cycles:

-

96°C for 10 seconds

-

50-55°C for 5 seconds (adjust annealing temperature based on primer Tm)

-

60°C for 4 minutes

-

-

Final Extension: 60°C for 10 minutes

-

Hold: 4°C

-

-

Purification:

-

To each sequencing reaction, add 2.5 µL of 125 mM EDTA.

-

Add 30 µL of 100% ethanol and mix thoroughly.

-

Incubate at room temperature for 15 minutes to precipitate the DNA fragments.

-

Centrifuge at high speed for 20 minutes.

-

Carefully aspirate the supernatant.

-

Wash the pellet with 100 µL of 70% ethanol and centrifuge for 10 minutes.

-

Remove the supernatant and air-dry the pellet.

-

-

Resuspension and Analysis:

-

Resuspend the dried pellet in 10-12 µL of Hi-Di™ Formamide.

-

Denature the samples at 95°C for 5 minutes and then immediately place on ice.

-

Analyze the samples on an automated DNA sequencer.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of dTuTP.

Mechanism of Action in DNA Sequencing

Caption: dTuTP prevents Hoogsteen pairing and band compression.

Logical Relationship in Sequencing Improvement

Caption: Logical flow of dTuTP's role in improving sequencing.

Conclusion

This compound is an indispensable tool for molecular biologists and genomic researchers. Its unique ability to mitigate the challenges posed by GC-rich templates in DNA sequencing has significantly contributed to the accuracy and reliability of genomic data. This guide has provided a detailed overview of its properties, mechanism, and practical applications, equipping researchers with the knowledge to effectively utilize this important nucleotide analog in their work. Further research into the kinetic parameters of dTuTP with a wider range of DNA polymerases would provide even greater insight into its utility and potential for new applications in DNA synthesis and diagnostics.

References

- 1. 7-Deaza-dATP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2'-Deoxytubercidin 5'-triphosphate: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxytubercidin (B559651) 5'-triphosphate (dTuTP) is a crucial analog of deoxyadenosine (B7792050) triphosphate (dATP) utilized in various molecular biology and drug discovery applications. As a pyrrolopyrimidine nucleoside, its structural similarity to adenosine (B11128) allows it to be recognized by various enzymes, while its altered base-pairing properties and potential as a competitive inhibitor make it a valuable tool for researchers. This technical guide provides an in-depth overview of the synthesis, purification, and applications of dTuTP, with a focus on experimental protocols and quantitative data to aid in its practical implementation in the laboratory.

Chemical Synthesis: The Ludwig-Eckstein Approach

A robust and widely adopted method for the chemical synthesis of nucleoside triphosphates is the Ludwig-Eckstein reaction.[1] This one-pot, three-step procedure offers a reliable route to dTuTP from the corresponding nucleoside, 2'-deoxytubercidin.[2] The synthesis involves the initial monophosphorylation of the nucleoside, followed by reaction with pyrophosphate to form a cyclic intermediate, which is then hydrolyzed to yield the desired triphosphate.[2]

Experimental Protocol: Chemical Synthesis of dTuTP

This protocol is adapted from the general Ludwig-Eckstein method for deoxynucleoside triphosphate synthesis.[1][2]

Materials:

-

2'-Deoxytubercidin

-

Salicyl phosphorochloridite

-

Tributylammonium (B8510715) pyrophosphate

-

Tributylamine

-

Pyridine (B92270) (anhydrous)

-

Dioxane (anhydrous)

-

Iodine

-

Water

-

Triethylammonium (B8662869) bicarbonate (TEAB) buffer (1 M, pH 7.5)

-

Sodium perchlorate (B79767) (NaClO₄)

-

Acetone

Procedure:

-

Monophosphorylation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2'-deoxytubercidin in anhydrous pyridine and a co-solvent such as dioxane. Cool the solution in an ice bath. Add salicyl phosphorochloridite dropwise with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction with Pyrophosphate: To the reaction mixture, add a solution of tributylammonium pyrophosphate in anhydrous pyridine. This leads to the formation of a cyclic intermediate.

-

Oxidation and Hydrolysis: After the formation of the intermediate is complete, add a solution of iodine in pyridine/water to oxidize the phosphorus atom. The reaction is then quenched with water. The hydrolysis of the cyclic intermediate is facilitated by the addition of a TEAB buffer.

-

Precipitation: The crude dTuTP can be precipitated from the reaction mixture by the addition of a solution of sodium perchlorate in acetone.[1] The precipitate is collected by centrifugation, washed with acetone, and dried under vacuum.

Anticipated Quantitative Data

| Parameter | Expected Value |

| Reaction Yield | 65-70%[2] |

| Purity (pre-HPLC) | >80% |

| Major Impurities | 2'-Deoxytubercidin 5'-diphosphate (dTuDP), unreacted 2'-deoxytubercidin |

Enzymatic Synthesis of dTuTP

An alternative and often more specific approach to dTuTP synthesis is through enzymatic phosphorylation. This multi-step process typically starts with the monophosphorylation of 2'-deoxytubercidin by a deoxynucleoside kinase, followed by two subsequent phosphorylation steps catalyzed by nucleoside monophosphate (NMP) and nucleoside diphosphate (B83284) (NDP) kinases, respectively, to yield the triphosphate.[3][4]

Experimental Protocol: Enzymatic Synthesis of dTuTP

This protocol outlines a general enzymatic cascade for the synthesis of dTuTP. The choice of specific enzymes may require optimization.

Materials:

-

2'-Deoxytubercidin

-

Deoxynucleoside kinase (a broad-specificity kinase is recommended)[4]

-

Nucleoside monophosphate kinase (e.g., adenylate kinase)

-

Nucleoside diphosphate kinase

-

ATP (as a phosphate (B84403) donor)

-

ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

-

Monophosphorylation: In a reaction vessel, combine 2'-deoxytubercidin, a suitable deoxynucleoside kinase, ATP, and the ATP regeneration system in the reaction buffer. Incubate at the optimal temperature for the kinase (typically 37°C). Monitor the formation of 2'-deoxytubercidin 5'-monophosphate (dTuMP) by HPLC.

-

Diphosphorylation: Once the monophosphorylation is complete, add a nucleoside monophosphate kinase to the reaction mixture to convert dTuMP to 2'-deoxytubercidin 5'-diphosphate (dTuDP).

-

Triphosphorylation: Finally, add a nucleoside diphosphate kinase to catalyze the formation of dTuTP from dTuDP.

-

Purification: The final product can be purified from the reaction mixture using anion-exchange chromatography or reversed-phase HPLC.

Anticipated Quantitative Data

Enzymatic synthesis can offer high specificity and yields, though optimization is key.

| Parameter | Expected Value |

| Conversion Rate (per step) | >90% (with optimization) |

| Overall Yield | Dependent on the efficiency of each enzymatic step |

| Purity (pre-HPLC) | High, with specific enzyme usage |

Purification of 2'-Deoxytubercidin 5'-triphosphate

High-performance liquid chromatography (HPLC) is the method of choice for purifying dTuTP to a high degree of purity, essential for its use in sensitive biological assays.[5] Both anion-exchange and reversed-phase HPLC can be employed.

Experimental Protocol: HPLC Purification

Materials:

-

Crude dTuTP

-

Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5

-

Mobile Phase B: 0.1 M TEAB with 50% Acetonitrile

-

Reversed-phase C18 HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude dTuTP in Mobile Phase A.

-

HPLC Separation: Inject the sample onto a C18 column equilibrated with Mobile Phase A. Elute the product using a linear gradient of Mobile Phase B.

-

Fraction Collection: Collect fractions corresponding to the dTuTP peak, which can be identified by UV absorbance at the appropriate wavelength for 2'-deoxytubercidin.

-

Desalting and Lyophilization: Pool the pure fractions and remove the volatile TEAB buffer by repeated lyophilization from water. The final product is typically obtained as a stable salt (e.g., sodium or triethylammonium salt).

Purity Assessment

| Analytical Method | Expected Outcome |

| Analytical HPLC | A single major peak corresponding to dTuTP |

| ³¹P NMR Spectroscopy | Characteristic signals for the α, β, and γ phosphates |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of dTuTP |

Applications in Research

DNA Sequencing and Polymerase Assays

As a dATP analog, dTuTP is a valuable tool in DNA sequencing and for studying the kinetics of DNA polymerases.[6] Its incorporation can be monitored to understand polymerase fidelity and the impact of modified nucleotides on DNA synthesis.

Kinase Signaling Pathway Investigation

Given its structural similarity to ATP, dTuTP has the potential to act as a competitive inhibitor for various kinases.[7] This property can be exploited to probe the function of specific kinases within cellular signaling pathways. By competing with endogenous ATP, dTuTP can modulate kinase activity, allowing researchers to study the downstream effects of inhibiting a particular signaling cascade.

Visualizations

References

- 1. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]

- 4. Deoxynucleoside kinase - Wikipedia [en.wikipedia.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxytubercidin 5'-triphosphate as a dATP Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxytubercidin 5'-triphosphate (dTuTP) is a synthetic analog of the naturally occurring deoxyadenosine (B7792050) triphosphate (dATP). As a pyrrolopyrimidine nucleoside triphosphate, it is structurally similar to dATP, with the N7 atom of the adenine (B156593) ring replaced by a carbon atom. This modification has significant implications for its biochemical behavior, making dTuTP a valuable tool in molecular biology and a potential candidate for therapeutic development. Its primary recognized application is in DNA sequencing, where it helps to resolve compressions in guanine-cytosine (G-C) rich regions of DNA, thereby improving the accuracy of sequencing data.[1] This technical guide provides a comprehensive overview of dTuTP, focusing on its mechanism of action, potential applications, and the experimental protocols required for its characterization.

Biochemical Properties and Mechanism of Action

As an analog of dATP, dTuTP can act as a substrate for DNA polymerases. During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of the incoming deoxynucleoside triphosphate. Due to its structural similarity to dATP, dTuTP can be incorporated into the nascent DNA strand opposite a thymine (B56734) base in the template strand.

The key difference in the structure of dTuTP compared to dATP is the substitution of a nitrogen atom with a carbon atom at the 7-position of the purine (B94841) ring. This seemingly minor alteration can affect the hydrogen bonding patterns and base-stacking interactions within the DNA double helix. However, for many DNA polymerases, this change does not prevent the enzyme from recognizing and incorporating dTuTP.

References

Physical and chemical properties of 2'-Deoxytubercidin 5'-triphosphate

An In-depth Technical Guide to 2'-Deoxytubercidin 5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP), is a crucial analog of deoxyadenosine (B7792050) triphosphate (dATP). Its primary application in molecular biology is the resolution of DNA sequencing ambiguities that arise from the formation of secondary structures in GC-rich regions. By replacing the nitrogen at the 7-position of the purine (B94841) ring with a carbon, 7-deaza-dATP disrupts the potential for Hoogsteen base pairing, which is a primary cause of band compression in Sanger sequencing. This modification ensures a more uniform migration of DNA fragments during electrophoresis, leading to higher quality and more accurate sequence data. This guide provides a comprehensive overview of its physical and chemical properties, mechanism of action, and detailed protocols for its application.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Systematic Name | 7-deaza-2'-deoxyadenosine-5'-triphosphate | [1] |

| Synonym | C7dATP, 7-deaza-dATP | [1] |

| Molecular Formula | C₁₁H₁₇N₄O₁₂P₃ (free acid) | [1] |

| Molecular Weight | 490.19 g/mol (free acid) | [1] |

| CAS Number | 67460-15-5 | |

| Appearance | Colorless to slightly yellow aqueous solution | [1] |

| Purity | ≥ 95% (HPLC) | [1][2][3] |

| Typical Concentration | 10 mM - 11 mM in water | [1][2][3] |

| pH of Solution | 7.5 ± 0.5 | [1][2][3] |

Spectroscopic Properties

Spectroscopic data are vital for the quantification and characterization of this compound.

| Parameter | Value | Conditions | Reference |

| UV Absorbance Maximum (λₘₐₓ) | 270 nm | Tris-HCl, pH 7.5 | [1] |

| Molar Extinction Coefficient (ε) | 11,300 L·mol⁻¹·cm⁻¹ | Tris-HCl, pH 7.5 | [1] |

| Fluorescence | Not considered a fluorescent probe. Fluorescence is significantly quenched upon incorporation into a DNA duplex. | N/A | [4][5] |

Stability and Storage

Proper storage is critical to maintain the integrity and performance of this compound.

| Condition | Recommendation | Reference |

| Long-term Storage | Store at -20°C. | [1] |

| Shelf Life | 12 months from date of delivery when stored correctly. | [1] |

| Short-term Exposure | Cumulative exposure up to one week at ambient temperature is generally acceptable. | [1] |

| Handling | Thaw on ice and centrifuge briefly before use. Avoid multiple freeze-thaw cycles by preparing aliquots. |

Mechanism of Action and Biochemical Role

This compound functions as a substrate for DNA polymerases, analogous to the natural dATP. Its utility stems from the substitution at the 7-position of the purine ring.

5.1 Incorporation by DNA Polymerase

During DNA synthesis, DNA polymerase incorporates this compound into the nascent DNA strand opposite a thymine (B56734) base on the template strand. This process follows the standard Watson-Crick base-pairing rules. The triphosphate is a good substrate for various DNA polymerases, including Taq polymerase and its variants used in sequencing.

Caption: Incorporation of this compound by DNA polymerase.

5.2 Resolution of Band Compression

In GC-rich DNA sequences, guanine (B1146940) bases can form non-canonical Hoogsteen base pairs with other bases, leading to the formation of stable secondary structures like hairpins. These structures can cause DNA fragments of different lengths to migrate at the same rate during gel electrophoresis, a phenomenon known as band compression. This results in ambiguous or unreadable sequence data.

The nitrogen atom at position 7 (N7) of guanine and adenine (B156593) is critical for Hoogsteen base pairing. By replacing this nitrogen with a carbon atom in this compound, the potential for forming these secondary structures is eliminated. When this analog is incorporated into the DNA, it disrupts the formation of these structures, ensuring that the migration of DNA fragments in the gel is strictly dependent on their length.[6][7]

Caption: How 7-deaza-purines prevent DNA band compression.

Experimental Protocols

6.1 Quantification using UV-Vis Spectrophotometry

To determine the precise concentration of a this compound solution.

Methodology:

-

Blank Measurement: Use the same buffer the nucleotide is dissolved in (typically Tris-HCl, pH 7.5) to zero the spectrophotometer at 270 nm.

-

Sample Measurement: Measure the absorbance (A) of the nucleotide solution at 270 nm. Ensure the reading is within the linear range of the instrument (typically 0.1 to 1.0). Dilute the sample with the buffer if necessary.

-

Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:

-

Concentration (mol/L) = Absorbance / (ε × path length)

-

Where ε = 11,300 L·mol⁻¹·cm⁻¹ and the path length is typically 1 cm.

-

Remember to account for any dilution factor.

-

Caption: Workflow for quantifying this compound.

6.2 Sanger Sequencing with this compound

This protocol outlines the use of this compound in a cycle sequencing reaction to resolve GC-rich regions.[6]

Methodology:

-

Prepare the Sequencing Master Mix: For a single reaction, combine the following components. It is recommended to prepare a master mix for multiple reactions. The key modification is the partial or complete replacement of dATP with this compound. A similar substitution of dGTP with 7-deaza-dGTP is often performed concurrently for maximum effect.

| Component | Volume / Amount | Purpose |

| Sequencing Buffer (e.g., BigDye™) | Per manufacturer | Provides optimal pH and salts for polymerase |

| DNA Template (e.g., purified PCR product) | 100-500 ng | Sequence to be determined |

| Sequencing Primer (10 µM) | 1 µL | Initiates DNA synthesis |

| This compound Mix | Per manufacturer | Replaces standard dNTP mix |

| DNA Polymerase (thermostable) | Per manufacturer | Catalyzes DNA synthesis |

| Nuclease-free Water | To final volume | Adjusts final reaction volume |

-

Thermal Cycling: Perform cycle sequencing using the following general parameters. Specific temperatures and times may need optimization based on the primer and template.

| Step | Temperature | Duration | Cycles |

| Initial Denaturation | 96°C | 1-5 min | 1 |

| Denaturation | 96°C | 10-30 sec | |

| Annealing | 50-60°C | 5-15 sec | 25-35 |

| Extension | 60°C | 4 min | |

| Final Hold | 4°C | Hold | 1 |

-

Post-Reaction Cleanup: Remove unincorporated dye terminators and salts. This can be achieved using ethanol/EDTA precipitation or commercial spin-column kits.

-

Capillary Electrophoresis: Resuspend the purified products in highly deionized formamide. Denature at 95°C for 5 minutes and immediately chill on ice. Analyze the fragments on an automated capillary electrophoresis DNA sequencer. The software will generate the sequence chromatogram.

Conclusion

This compound is an indispensable tool for accurate DNA sequencing, particularly for templates with high GC content. Its ability to prevent the formation of secondary structures by disrupting Hoogsteen base pairing directly addresses the common issue of band compression. By understanding its chemical properties and mechanism of action, researchers can effectively integrate this analog into their sequencing workflows to obtain high-quality, unambiguous genetic data, thereby advancing research in genomics, diagnostics, and drug development.

References

- 1. 7-Deaza-dATP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 2. 7-Deaza-7-bromo-dATP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 3. 7-Deaza-7-iodo-dATP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 4. Fluorescence properties and base pair stability of oligonucleotides containing 8-aza-7-deaza-2'-deoxyisoinosine or 2'-deoxyisoinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. seela.net [seela.net]

- 6. mybiosource.com [mybiosource.com]

- 7. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Tumultuous Journey of Tubercidin: A Technical Guide

An In-depth Exploration of a Potent Nucleoside Antibiotic for Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Executive Summary

Tubercidin (B1682034), a naturally occurring adenosine (B11128) analog, has captivated the scientific community for decades with its potent and broad-spectrum biological activity. First isolated from Streptomyces tubercidicus, this pyrrolo[2,3-d]pyrimidine nucleoside has demonstrated significant anticancer, antiviral, and antiparasitic properties. Its unique structure, where a carbon atom replaces the nitrogen at the 7th position of the purine (B94841) ring, renders it resistant to metabolic degradation, thereby enhancing its therapeutic potential. However, this same stability contributes to its significant host toxicity, a major hurdle that has limited its clinical application. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biological activities of tubercidin. It delves into detailed experimental protocols for its isolation, synthesis, and biological evaluation, and presents key quantitative data in a structured format. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows associated with tubercidin, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Historical Timeline

The story of tubercidin began in the mid-20th century, a golden era for antibiotic discovery. Its journey from a soil bacterium to a subject of intense scientific scrutiny is marked by key milestones:

-

1950s: Researchers isolate a new antibiotic from the fermentation broth of Streptomyces tubercidicus. This compound, later named tubercidin, exhibits potent antimicrobial activity.

-

1960s: The chemical structure of tubercidin is elucidated as 7-deazaadenosine, an analog of the essential biological molecule adenosine.[1] Early clinical studies, including a Phase I trial, explored its potential as an anticancer agent administered via direct intravenous injection.[2] However, these initial trials revealed significant toxicity.[1]

-

1970s & 1980s: Extensive research focuses on understanding tubercidin's mechanism of action and its broad biological activities. Its antiviral and antiparasitic properties become increasingly evident. Efforts to mitigate its toxicity while preserving its therapeutic efficacy lead to the synthesis and evaluation of numerous tubercidin analogs.[3][4]

-

1990s - Present: The advent of molecular biology and advanced biochemical techniques allows for a deeper understanding of the specific cellular pathways targeted by tubercidin. Research continues to explore its potential in various therapeutic areas, with a focus on developing less toxic derivatives and novel drug delivery systems.[5][6]

Chemical and Physical Properties

Tubercidin's unique chemical structure is the foundation of its biological activity.

| Property | Value |

| IUPAC Name | (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

| Synonyms | 7-Deazaadenosine, Sparsamycin A |

| Chemical Formula | C₁₁H₁₄N₄O₄ |

| Molar Mass | 266.257 g·mol⁻¹ |

| Appearance | Off-white powder |

| Solubility in Water | 3000 mg/L |

| CAS Number | 69-33-0 |

Mechanism of Action

Tubercidin's potent biological effects stem from its ability to mimic adenosine, thereby interfering with numerous essential cellular processes. Upon entering the cell, it is phosphorylated to its mono-, di-, and triphosphate forms, which then act as antimetabolites.

Interference with Nucleic Acid and Protein Synthesis

Tubercidin triphosphate can be incorporated into both RNA and DNA, leading to chain termination and the inhibition of polymerases. This disruption of nucleic acid synthesis is a primary contributor to its cytotoxic effects. By affecting RNA processing and function, tubercidin also indirectly inhibits protein synthesis.

Inhibition of Key Enzymes

Tubercidin and its phosphorylated derivatives are potent inhibitors of several key enzymes:

-

Adenosine Kinase: Tubercidin is a strong competitive inhibitor of adenosine kinase, an enzyme crucial for the salvage pathway of purine metabolism.[7] This inhibition leads to an accumulation of adenosine, which can have various downstream signaling effects.

-

Protein Kinases: As an ATP analog, tubercidin triphosphate can inhibit various protein kinases that utilize ATP, thereby disrupting cellular signaling pathways.[8]

-

Glycolytic Enzymes: In parasites like Trypanosoma brucei, tubercidin has been shown to inhibit glycolysis, a critical energy-producing pathway, by targeting enzymes such as phosphoglycerate kinase.

Modulation of Signaling Pathways

Recent studies have revealed that tubercidin can also modulate specific signaling pathways. For instance, it has been shown to activate the RIG-I/NF-κB pathway, leading to an increased expression of type I interferons and inflammatory cytokines, which contributes to its antiviral activity.[9]

Caption: General mechanism of action of tubercidin.

Caption: Tubercidin-mediated activation of the RIG-I/NF-κB signaling pathway.

Quantitative Biological Activity

Tubercidin exhibits a wide range of biological activities against various cancer cell lines, viruses, parasites, bacteria, and fungi. The following tables summarize some of the reported quantitative data.

Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| H. Ep. -2 | Human Epidermoid Carcinoma | Cytotoxicity observed | [1] |

| L1210 | Murine Leukemia | Potent growth inhibitor | [10] |

| Neuroblastoma cells | Neuroblastoma | Toxic | [4][6] |

Antiviral Activity

| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | 0.2487 | 14.23 | 57.2 | [11] |

| Porcine Epidemic Diarrhea Virus (PEDV) | LLC-PK1 | Not specified | 14.32 | Not specified | [11] |

| SADS-CoV | Vero | Effective inhibition at 0.25-1 µM | Not specified | Not specified | [11] |

Antiparasitic Activity

| Parasite | IC₅₀ (µM) | Reference |

| Trypanosoma brucei | 5 | [7] |

| Leishmania species | Varies by species | [12] |

Antibacterial and Antifungal Activity (MIC Values)

| Organism | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis (drug-sensitive) | Varies by strain | [5] |

| Mycobacterium tuberculosis (MDR/XDR) | Varies by strain | [5] |

| Nontuberculosis Mycobacteria (NTM) | Varies by species | [5] |

| Phytophthora capsici | High antifungal activity | [13] |

| Botryosphaeria dothidea | High antifungal activity | [13] |

| Rhizoctonia solani | High antifungal activity | [13] |

Enzyme Inhibition

| Enzyme | Source | IC₅₀ (µM) | Reference |

| Adenosine Kinase | Not specified | 0.03 | [7] |

| Phosphoglycerate Kinase | Trypanosoma brucei | 7.5 (for tubercidin triphosphate) | [7] |

Experimental Protocols

Isolation and Purification of Tubercidin from Streptomyces

This protocol outlines a general procedure for the isolation and purification of tubercidin from a Streptomyces fermentation broth.

References

- 1. Tubercidin - Wikipedia [en.wikipedia.org]

- 2. Clinical studies with tubercidin administered by direct intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of certain 2-, 6-mono- and 2,6-disubstituted-tubercidin derivatives. Synthesis of tubercidin via the sodium salt glycosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective protection of tubercidin toxicity by nitrobenzyl thioinosine in normal tissues but not in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tubercidin enhances apoptosis in serum-starved and hypoxic mouse cardiomyocytes by inducing nuclear speckle condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. benchchem.com [benchchem.com]

- 8. imrpress.com [imrpress.com]

- 9. Tubercidin inhibits PRRSV replication via RIG-I/NF-κB pathways and interrupting viral nsp2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine kinase inhibitors. 2. Synthesis, enzyme inhibition, and antiseizure activity of diaryltubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Pathways Involving 2'-Deoxytubercidin 5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxytubercidin (B559651) 5'-triphosphate (dTuTP) is a pyrrolopyrimidine analog of deoxyadenosine (B7792050) triphosphate (dATP). As a structural mimic of a natural building block of DNA, dTuTP has the potential to interact with a variety of cellular enzymes involved in nucleic acid metabolism and thereby disrupt critical cellular processes. This technical guide provides a comprehensive overview of the known and hypothesized biochemical pathways involving dTuTP. It covers its role as a substrate and inhibitor for DNA polymerases, its potential interaction with ribonucleotide reductase, and its likely pro-apoptotic effects, drawing parallels from its parent nucleoside, tubercidin (B1682034). This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of dTuTP, offering detailed experimental protocols and summarizing available quantitative data to facilitate further studies.

Introduction

2'-Deoxytubercidin (dTu) is a nucleoside analog belonging to the pyrrolopyrimidine class of compounds. For dTu to exert its biological effects, it must be intracellularly phosphorylated to its active triphosphate form, 2'-deoxytubercidin 5'-triphosphate (dTuTP). As a dATP analog, dTuTP is hypothesized to interfere with biochemical pathways that utilize dATP, primarily DNA synthesis. This interference can lead to the termination of DNA chain elongation, induction of DNA damage, and ultimately, programmed cell death (apoptosis). The unique structural features of dTuTP, specifically the replacement of the N7 atom of adenine (B156593) with a carbon atom, alter its hydrogen bonding capabilities and steric profile, influencing its interaction with cellular enzymes. This guide explores these interactions and their downstream consequences.

Metabolic Activation of 2'-Deoxytubercidin

The conversion of the prodrug 2'-deoxytubercidin to its active triphosphate form is a critical step for its pharmacological activity. This multi-step phosphorylation cascade is carried out by cellular kinases. Deoxycytidine kinase is a key enzyme in the initial phosphorylation of many deoxynucleoside analogs.[1]

Caption: Metabolic activation of 2'-Deoxytubercidin to dTuTP.

Interaction with DNA Polymerases

As a dATP analog, dTuTP can act as a substrate for various DNA polymerases, leading to its incorporation into newly synthesized DNA strands. The absence of the N7 nitrogen in the purine (B94841) ring of dTuTP can affect the stability of the DNA duplex and may hinder the processivity of DNA polymerases, potentially leading to chain termination.

Incorporation into DNA

Studies on the closely related analog 7-deaza-dATP have shown that it can be incorporated into DNA by various DNA polymerases, including Taq polymerase.[2] However, the efficiency of incorporation is often lower than that of the natural dATP.[2] It is highly probable that dTuTP exhibits similar behavior.

Caption: Incorporation of dTuTP into DNA by DNA Polymerase.

Quantitative Data

Table 1: Kinetic Parameters of dOTP Incorporation by E. coli DNA Polymerase I Klenow Fragment (exo-) (as a proxy for dTuTP)

| Substrate | Template Base | Km (µM) | Vmax (relative) | Incorporation Efficiency (Vmax/Km) | Reference |

| dGTP | C | Data not available | Data not available | 1506% min⁻¹ µM⁻¹ | [3] |

| dOTP | C | Data not available | Data not available | 0.28% min⁻¹ µM⁻¹ | [3] |

Note: The table presents data for a dGTP analog as a representative example of the type of quantitative data needed for dTuTP.

Interaction with Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is the enzyme responsible for the de novo synthesis of deoxyribonucleotides. The activity of RNR is tightly regulated by an allosteric mechanism involving the binding of dNTPs. High levels of dATP are known to inhibit RNR activity, thereby shutting down the production of all dNTPs. Given that dTuTP is a dATP analog, it is plausible that it could also act as an allosteric inhibitor of RNR.

Caption: Potential inhibition of Ribonucleotide Reductase by dTuTP.

Induction of Apoptosis

The parent nucleoside, tubercidin, is a known inducer of apoptosis in various cancer cell lines and cardiomyocytes.[4][5] The cytotoxic effects of tubercidin are attributed to its ability to disrupt cellular metabolism and gene expression, leading to the activation of apoptotic pathways.[4][5] It is highly probable that 2'-deoxytubercidin and its triphosphate metabolite, dTuTP, share these pro-apoptotic properties.

Apoptotic Signaling Pathway

The incorporation of dTuTP into DNA can trigger a DNA damage response, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, the activation of caspase-9, and the subsequent activation of executioner caspases like caspase-3, ultimately leading to cell death.

Caption: Hypothesized intrinsic apoptotic pathway induced by dTuTP.

Quantitative Data on Cytotoxicity

While specific IC50 values for 2'-deoxytubercidin are not widely reported, the data for its parent compound, tubercidin, demonstrate potent cytotoxic activity against various cancer cell lines.

Table 2: IC50 Values of Tubercidin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DMS 114 | Small-Cell Lung Cancer | ~10 | [6] |

| HeLa | Cervical Cancer | Data not available | |

| A375 | Melanoma | Data not available | |

| WM266 | Melanoma | Data not available |

Note: This table provides data for tubercidin as a proxy for the expected cytotoxic potential of 2'-deoxytubercidin. The provided reference contains data for DMS 114 cells.[6] Further research is needed to determine the IC50 values of 2'-deoxytubercidin in a broader range of cell lines.

Experimental Protocols

DNA Polymerase Kinetic Assay (Steady-State)

This protocol is adapted from methods used to determine the kinetic parameters of dNTP analog incorporation by DNA polymerases.[7]

Materials:

-

Purified DNA polymerase (e.g., Klenow fragment exo-)

-

Primer-template DNA duplex

-

This compound (dTuTP)

-

Natural dNTPs (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Quenching solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel

Procedure:

-

Prepare reaction mixtures containing the primer-template DNA, DNA polymerase, and reaction buffer.

-

Initiate the reaction by adding varying concentrations of either dTuTP or the natural dATP.

-

Incubate the reactions for a fixed time at the optimal temperature for the polymerase.

-

Stop the reactions by adding the quenching solution.

-

Denature the DNA products by heating.

-

Separate the products by denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the amount of extended primer.

-

Calculate the initial velocity of the reaction for each substrate concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Caption: Workflow for DNA Polymerase Kinetic Assay.

Ribonucleotide Reductase Activity Assay

This protocol is a general method for assessing RNR activity and can be adapted to test the inhibitory effect of dTuTP.

Materials:

-

Cell lysate containing RNR or purified RNR

-

Reaction buffer (e.g., 50 mM HEPES pH 7.2, 10 mM DTT, 20 µM FeCl₃, 5 mM magnesium acetate)

-

Ribonucleoside diphosphate substrate (e.g., CDP)

-

Radioactively labeled ribonucleoside diphosphate (e.g., [¹⁴C]-CDP)

-

ATP (as an allosteric activator)

-

This compound (dTuTP)

-

Snake venom phosphodiesterase

-

Thin-layer chromatography (TLC) system

Procedure:

-

Prepare reaction mixtures containing the RNR source, reaction buffer, CDP, and [¹⁴C]-CDP.

-

Add ATP to activate the enzyme.

-

For inhibition studies, pre-incubate the enzyme with varying concentrations of dTuTP.

-

Initiate the reaction and incubate at 37°C.

-

Stop the reaction and treat with snake venom phosphodiesterase to convert the deoxynucleoside diphosphate product to the deoxynucleoside.

-

Separate the radiolabeled deoxynucleoside from the ribonucleoside substrate by TLC.

-

Quantify the radioactivity of the spots to determine the amount of product formed.

-

Calculate the enzyme activity and the inhibitory effect of dTuTP.

Apoptosis Assay using Annexin V Staining and Flow Cytometry

This is a standard protocol for detecting apoptosis by measuring the externalization of phosphatidylserine.[5][8]

Materials:

-

Cells treated with 2'-deoxytubercidin

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Culture cells and treat with various concentrations of 2'-deoxytubercidin for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Caption: Workflow for Annexin V Apoptosis Assay.

Western Blot Analysis of Apoptotic Proteins

This protocol allows for the detection of key proteins involved in the apoptotic cascade.[9]

Materials:

-

Cells treated with 2'-deoxytubercidin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with 2'-deoxytubercidin and prepare cell lysates.

-

Quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in the expression levels of the target apoptotic proteins.

Conclusion

This compound holds promise as a therapeutic agent due to its ability to act as a dATP analog and interfere with fundamental cellular processes. This guide has outlined the key biochemical pathways in which dTuTP is likely involved, including its incorporation into DNA by polymerases, its potential to inhibit ribonucleotide reductase, and its capacity to induce apoptosis. While direct quantitative data for dTuTP remains to be fully elucidated, the information on related analogs and the detailed experimental protocols provided herein offer a solid foundation for future research. Further investigation into the precise molecular interactions and cellular consequences of dTuTP will be crucial for realizing its full therapeutic potential in fields such as oncology and virology.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Misincorporation of 2'-deoxyoxanosine 5'-triphosphate by DNA polymerases and its implication for mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. scispace.com [scispace.com]

- 5. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis western blot guide | Abcam [abcam.com]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

Stability and Storage of 2'-Deoxytubercidin 5'-triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxytubercidin 5'-triphosphate, also known as 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP), is a crucial analog of deoxyguanosine triphosphate (dGTP). Its primary application in molecular biology is to mitigate challenges associated with GC-rich DNA sequences, such as the formation of secondary structures that can impede polymerase chain reaction (PCR) and DNA sequencing. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound, offering essential information for its effective use in research and development.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its proper handling and storage.

| Property | Value |

| Synonyms | 7-deaza-2'-deoxyguanosine 5'-triphosphate, 7-deaza-dGTP, dTuTP |

| Molecular Formula | C₁₁H₁₇N₄O₁₃P₃ |

| Molecular Weight | 506.19 g/mol |

| Appearance | Clear, colorless to slightly yellow aqueous solution |

| Supplied Form | Typically as a lithium or ammonium (B1175870) salt in an aqueous solution. |

| Standard Concentration | Commonly available in 5 mM, 10 mM, or 100 mM solutions. |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of divalent cations. The primary degradation pathway for deoxynucleoside triphosphates (dNTPs) is the hydrolysis of the triphosphate chain to the corresponding diphosphate (B83284) (dNDP) and monophosphate (dNMP) forms, which can inhibit DNA polymerase activity.

Temperature Stability

Proper temperature control is the most critical factor in maintaining the integrity of this compound solutions.

| Storage Condition | Recommended Duration | Expected Degradation |

| -20°C (Long-term) | At least 1 year | Less than 1% degradation per year for dNTPs in a suitable buffer.[1] |

| 4°C (Short-term) | Up to 15 days | Stable for short periods, but not recommended for long-term storage.[1][2] |

| Room Temperature | < 24 hours (total) | Significant degradation can occur. Prolonged exposure should be strictly avoided.[3] |

| 95°C (PCR conditions) | Minutes | The half-life of the triphosphate form is approximately 1 hour at this temperature.[4] |

pH Stability

The pH of the storage solution significantly impacts the rate of hydrolysis of the triphosphate chain.

| pH Range | Stability |

| < 7.0 | Acid-catalyzed hydrolysis is a major degradation pathway for dNTPs.[2] |

| 7.5 - 8.2 | Optimal pH range for the stability of dNTP solutions.[1][2] |

| 8.0 - 10.5 | A commercially available 7-deaza-dGTP product is reported to be stable in this pH range.[3] |

Freeze-Thaw Stability

Repeated freeze-thaw cycles can contribute to the degradation of dNTPs. It is advisable to aliquot stock solutions into smaller, single-use volumes to minimize this effect. High-quality dNTP preparations, particularly those supplied as lithium salts, can be more resistant to freeze-thaw cycles. Some commercial preparations of 7-deaza-dGTP are rated for up to 20 freeze-thaw cycles.[3]

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are recommended:

-

Long-term storage: Store at a constant temperature of -20°C in a non-frost-free freezer.

-

Working solutions: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

-

pH: Ensure the solution is buffered to a pH between 7.5 and 8.2 for optimal stability.

-

Divalent Cations: While magnesium (Mg²⁺) is a necessary cofactor for DNA polymerase, excess free Mg²⁺ can promote dNTP degradation. Therefore, it is recommended to store dNTPs in a solution with minimal free divalent cations.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and degradation of this compound. Ion-pair reversed-phase chromatography is a commonly used technique for separating dNTPs from their degradation products.

Objective: To separate and quantify this compound and its potential degradation products (7-deaza-dGDP and 7-deaza-dGMP).

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size)

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

This compound sample

-

Reference standards for 7-deaza-dGDP and 7-deaza-dGMP (if available)

Procedure:

-

Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 100 µM) in nuclease-free water.

-

Chromatographic Conditions:

-

Flow Rate: 1.2 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

-

Gradient:

-

0-5 min: 100% Mobile Phase A

-

5-20 min: Linear gradient to 20% Mobile Phase B

-

20-25 min: Hold at 20% Mobile Phase B

-

25-30 min: Return to 100% Mobile Phase A and re-equilibrate

-

-

-

Data Analysis: Identify and quantify the peaks corresponding to this compound, 7-deaza-dGDP, and 7-deaza-dGMP based on their retention times compared to standards. Calculate the percentage of degradation.

Forced Degradation Study

Forced degradation studies are performed to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

Objective: To induce degradation of this compound under various stress conditions.

Procedure:

-

Acid Hydrolysis: Incubate the sample in 0.1 N HCl at 60°C for 2 hours.

-

Base Hydrolysis: Incubate the sample in 0.1 N NaOH at 60°C for 2 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 2 hours.

-

Thermal Degradation: Expose the sample to 80°C for 24 hours.

-

Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

-

Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above to identify and quantify the degradation products.

Visualizations

Caption: Workflow for Forced Degradation Study.

Caption: Primary Degradation Pathway of this compound.

References

2'-Deoxytubercidin 5'-triphosphate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Deoxytubercidin (B559651) 5'-triphosphate, a crucial analog in molecular biology research. This document details its chemical properties, synthesis, applications in DNA sequencing, and its interactions with DNA polymerases, alongside considerations of its cellular effects.

Core Properties

2'-Deoxytubercidin 5'-triphosphate, also known as 7-deaza-2'-deoxyadenosine triphosphate, is a synthetic analog of deoxyadenosine (B7792050) triphosphate (dATP). Its defining feature is the substitution of the nitrogen atom at position 7 of the adenine (B156593) base with a carbon atom. This modification prevents the formation of Hoogsteen base pairing without disrupting the standard Watson-Crick base pairing with thymine. This property makes it invaluable in DNA sequencing applications, as it helps to resolve compressions in G-C rich regions of DNA.

| Property | Value |

| CAS Number | 67460-15-5 |

| Molecular Formula | C₁₁H₁₇N₄O₁₂P₃ |

| Molecular Weight | 491.18 g/mol |

| Synonyms | 7-deaza-dATP, 7-deaza-2'-deoxyadenosine-5'-triphosphate |

Enzymatic Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step enzymatic phosphorylation of its nucleoside precursor, 2'-deoxytubercidin.

Caption: Enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

This protocol outlines a general procedure for the enzymatic synthesis of this compound from 2'-deoxytubercidin. Optimization of enzyme concentrations and incubation times may be required.

Materials:

-

2'-deoxytubercidin

-

ATP (Adenosine 5'-triphosphate)

-

Deoxycytidine kinase (dCK)

-

dUMP-CMP kinase

-

Nucleoside diphosphate kinase (NDPK)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

HPLC system for purification and analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

2'-deoxytubercidin (e.g., 1 mM)

-

ATP (e.g., 5 mM)

-

Deoxycytidine kinase (dCK) (e.g., 0.1 U/µL)

-

dUMP-CMP kinase (e.g., 0.1 U/µL)

-

Nucleoside diphosphate kinase (NDPK) (e.g., 0.1 U/µL)

-

Reaction Buffer to the final volume.

-

-

-

Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 2, 4, 8 hours) and analyzing them by HPLC.

-

Reaction Termination: Once the reaction is complete (as determined by the depletion of the starting material and the appearance of the triphosphate product), terminate the reaction by heating at 95°C for 5 minutes to inactivate the enzymes.

-

Purification: Purify the this compound from the reaction mixture using anion-exchange HPLC.

-

Quantification and Storage: Quantify the purified product by UV-Vis spectrophotometry. Store the purified this compound at -20°C or -80°C.

Application in DNA Sequencing

This compound is primarily used as a substitute for dATP in Sanger DNA sequencing to resolve compressions in the sequencing ladder that arise from secondary structures in G-C rich regions.

Caption: Sanger sequencing workflow with 2'-Deoxytubercidin 5'-TP.

Experimental Protocol: DNA Polymerase Incorporation Assay

This protocol provides a framework for assessing the incorporation of this compound by a DNA polymerase.

Materials:

-

DNA template with a known sequence

-

Primer complementary to the template

-

DNA Polymerase (e.g., Taq polymerase)

-

Standard dNTP mix (dATP, dCTP, dGTP, dTTP)

-

This compound

-

Reaction Buffer (specific to the DNA polymerase)

-

Gel electrophoresis system (e.g., polyacrylamide gel)

-

DNA visualization method (e.g., fluorescent dye or radiolabeling)

Procedure:

-

Primer Labeling (Optional): If using radiolabeling, label the 5' end of the primer with γ-³²P-ATP using T4 polynucleotide kinase.

-

Reaction Setup: Prepare two sets of reaction mixtures:

-

Control Reaction: DNA template, primer, DNA polymerase, standard dNTP mix, and reaction buffer.

-

Experimental Reaction: DNA template, primer, DNA polymerase, a modified dNTP mix (substituting dATP with this compound), and reaction buffer.

-

-

Primer Extension Reaction:

-

Anneal the primer to the template by heating the mixture to 95°C and then slowly cooling to the annealing temperature of the primer.

-

Initiate the extension reaction by adding the DNA polymerase and incubating at its optimal temperature (e.g., 72°C for Taq polymerase).

-

Allow the reaction to proceed for a set amount of time (e.g., 10-30 minutes).

-

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide (B127407) loading dye with EDTA).

-

Gel Electrophoresis: Denature the DNA fragments by heating and then separate them by size on a denaturing polyacrylamide gel.

-

Analysis: Visualize the DNA fragments. Compare the band patterns between the control and experimental lanes to determine if this compound was successfully incorporated by the DNA polymerase. Successful incorporation will result in full-length or extended products in the experimental lane.

Cellular Effects and Metabolism

While this compound is primarily used in in vitro applications, understanding the cellular behavior of its nucleoside precursor, 2'-deoxytubercidin, is important for interpreting potential cellular effects. 2'-deoxytubercidin can be transported into cells and subsequently phosphorylated to its active triphosphate form.

| Cellular Aspect | Observation | Reference |

| Cellular Uptake | 2'-deoxytubercidin is transported into cells. In mouse kidney slices, this uptake is a saturable and metabolically dependent process, potentially utilizing the organic cation secretory system. | |

| Metabolism | Unlike 2'-deoxyadenosine, 2'-deoxytubercidin is not significantly metabolized by adenosine (B11128) deaminase. It can be phosphorylated intracellularly by kinases to its mono-, di-, and triphosphate forms. | |

| Cytotoxicity | The cytotoxicity of related dideoxynucleosides, such as 2',3'-dideoxycytidine, has been linked to mitochondrial toxicity due to the inhibition of mitochondrial DNA synthesis. |

Note: There is currently no direct evidence to suggest that this compound is involved in specific cellular signaling pathways beyond its role as a substrate for DNA polymerases and its potential impact on DNA synthesis and integrity. Its effects are primarily attributed to its incorporation into DNA.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the provided protocols may be necessary.

Methodological & Application

Application Notes and Protocols for the Use of 2'-Deoxytubercidin 5'-triphosphate in Sanger Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanger sequencing, the gold standard for DNA sequence validation, can encounter challenges with specific DNA templates, particularly those rich in guanine (B1146940) and cytosine (GC-rich) or containing secondary structures like hairpins. These features can lead to premature termination of the sequencing reaction and "band compression" on sequencing gels or electropherograms, resulting in ambiguous or incorrect base calling. To address these issues, nucleotide analogs that reduce the formation of alternative DNA structures have been developed.

One such analog is 2'-Deoxytubercidin 5'-triphosphate (dTuTP), chemically known as 7-deaza-2'-deoxyadenosine triphosphate (c7dATP). The substitution of nitrogen with a carbon at the 7-position of the purine (B94841) ring in c7dATP disrupts Hoogsteen base pairing, which is a primary cause of secondary structure formation in GC-rich regions, without affecting the standard Watson-Crick base pairing essential for accurate sequencing. The incorporation of c7dATP, often in conjunction with 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7dGTP), significantly improves the quality of sequencing data by resolving band compressions and promoting more uniform chain termination.[1]

These application notes provide detailed protocols and supporting data for the effective use of dTuTP (c7dATP) in Sanger sequencing to overcome challenges associated with difficult DNA templates.

Key Applications

-

Sequencing of GC-rich templates: dTuTP (c7dATP) is highly effective in resolving band compressions and obtaining high-quality sequence data from DNA regions with high GC content.

-

Resolution of secondary structures: The use of dTuTP (c7dATP) can help to sequence through regions prone to forming hairpins and other secondary structures that can prematurely terminate the DNA polymerase.

-

Improved accuracy of base calling: By reducing electrophoretic mobility anomalies, dTuTP (c7dATP) leads to more accurate and reliable base assignments in both manual and automated sequencing.[1]

Data Presentation

Table 1: DNA Polymerase Compatibility and Efficiency with 7-deaza-purine Analogs

| DNA Polymerase | Analog(s) | Relative Incorporation Efficiency | Notes |

| Taq DNA Polymerase | c7dGTP | High | Can fully replace dGTP in PCR amplification.[2][3] |

| c7dATP, c7IdTP | Moderate | Requires the presence of the corresponding natural purine nucleotide for efficient PCR amplification. Taq polymerase shows a preference for the natural purine over the 7-deaza analog.[2][3] | |

| KOD DNA Polymerase (exo-) | c7dATP | Tolerated | Engineered variants show improved incorporation efficiency.[4] |

| AmpliTaq FS DNA Polymerase | c7dGTP, dITP | High | A ratio of 4:1 (c7dGTP:dITP) is optimal for resolving band compressions in cycle sequencing.[5] |

| Thermo Sequenase | c7dATP, c7dGTP | High | Effective in cycle sequencing for minimizing band compressions.[6] |

| T7 DNA Polymerase | c7dATP | High | Replacing dATP with c7dATP results in a higher degree of uniformity in chain termination reactions.[1] |

Experimental Protocols

Protocol 1: Sanger Sequencing of GC-Rich Templates using dTuTP (c7dATP)

This protocol outlines the modifications to a standard Sanger cycle sequencing reaction for resolving difficult sequences using dTuTP (c7dATP).

1. Reagent Preparation:

-

dNTP/dTuTP Mix: Prepare a nucleotide mix containing dCTP, dGTP (or a mix of dGTP and c7dGTP), dTTP, and a mixture of dATP and dTuTP (c7dATP). A common starting ratio of dATP to dTuTP is 1:3.

-

Template DNA: Purify the PCR product or plasmid DNA to be sequenced. Ensure high purity and accurate quantification.

-

Sequencing Primer: Use a primer specific to the region of interest at a concentration of 3.2 µM.

-

DNA Polymerase: Select a thermostable DNA polymerase compatible with 7-deaza-purine analogs (see Table 1), such as Thermo Sequenase or an engineered KOD polymerase.

-

Sequencing Buffer: Use the sequencing buffer recommended by the DNA polymerase manufacturer.

-

ddNTPs: Use fluorescently labeled dideoxynucleotide triphosphates for automated sequencing.

2. Cycle Sequencing Reaction Setup:

| Component | Volume (for a 10 µL reaction) | Final Concentration |

| Template DNA (e.g., 200-500 ng plasmid) | X µL | 20-50 ng/µL |

| Sequencing Primer (3.2 µM) | 1 µL | 0.32 µM |

| dNTP/dTuTP Mix | 1 µL | Varies (see note below) |

| 5x Sequencing Buffer | 2 µL | 1x |

| DNA Polymerase | 0.5 µL | Varies (unit-dependent) |

| ddNTPs (labeled) | 1 µL | Varies |

| Nuclease-free water | Up to 10 µL | - |

Note on dNTP/dTuTP Mix Concentration: The final concentration of each dNTP is typically in the range of 200-500 µM. When using a 1:3 ratio of dATP:dTuTP, the final concentration would be, for example, 50 µM dATP and 150 µM dTuTP. For GC-rich templates, it is also recommended to use a 1:3 ratio of dGTP:c7dGTP.

3. Thermal Cycling Conditions:

These conditions are a starting point and may require optimization based on the specific template, primer, and polymerase used.

| Step | Temperature | Time | Number of Cycles |

| Initial Denaturation | 96°C | 1 minute | 1 |

| Denaturation | 96°C | 10 seconds | 25-30 |

| Annealing | 50-60°C | 5 seconds | |

| Extension | 60°C | 4 minutes | |

| Final Extension | 72°C | 5 minutes | 1 |

| Hold | 4°C | Indefinite |

4. Post-Reaction Cleanup and Analysis:

-

Purify the sequencing products to remove unincorporated ddNTPs and primers using a suitable method (e.g., ethanol/EDTA precipitation or spin columns).

-

Resuspend the purified products in a formamide-based loading solution.

-

Denature the samples at 95°C for 5 minutes and immediately place on ice.

-

Analyze the samples on an automated capillary electrophoresis DNA sequencer.

Protocol 2: Troubleshooting Difficult Templates with Additives

For particularly challenging templates, the inclusion of chemical additives in the sequencing reaction can further improve results.

-

DMSO: Add dimethyl sulfoxide (B87167) (DMSO) to the sequencing reaction at a final concentration of 5-10%. DMSO helps to destabilize secondary structures.

-

Betaine (B1666868): Add betaine to the sequencing reaction at a final concentration of 1-2 M. Betaine is an isostabilizing agent that reduces the melting temperature difference between GC and AT base pairs.

When using additives, it may be necessary to optimize the annealing temperature and extension time in the thermal cycling protocol.

Mandatory Visualizations

Caption: Workflow for Sanger sequencing using dTuTP.

Caption: Mechanism of dTuTP in resolving band compression.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Protocol for the Enzymatic Incorporation of 2'-Deoxytubercidin 5'-triphosphate into DNA via PCR

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The enzymatic incorporation of modified nucleotides into DNA through Polymerase Chain Reaction (PCR) is a powerful technique for introducing novel functionalities into nucleic acids. This document provides a detailed protocol and application notes for the incorporation of 2'-Deoxytubercidin 5'-triphosphate (dTuTP), a 7-deaza-adenosine analog, into DNA. Tubercidin and its derivatives are known for their potent antibiotic and anti-tumor activities, which are attributed to their ability to be phosphorylated and incorporated into DNA and RNA, thereby disrupting nucleic acid functions.[1] The resulting modified DNA can be utilized in a variety of applications, including the study of DNA-protein interactions, the development of therapeutic oligonucleotides, and the generation of novel aptamers and DNAzymes.

The successful incorporation of dTuTP, like other modified nucleotides, is highly dependent on the choice of DNA polymerase. Family B DNA polymerases, particularly those lacking a 3’→5’ exonuclease (proofreading) activity, have demonstrated a broader substrate specificity and are often more efficient at incorporating modified nucleotides compared to Family A polymerases like Taq.[2][3][4] Specifically, polymerases such as Vent(exo-), KOD Dash, and KOD(exo-) have been shown to be effective in amplifying DNA with various C5-modified pyrimidines and are therefore recommended as starting points for the incorporation of dTuTP.[2][3]

The generation of full-length PCR products containing modified nucleotides can be influenced by the chemical structure of the modification, the specific DNA polymerase used, and the sequence of the DNA template.[2][3] Therefore, optimization of the PCR conditions, including dTuTP concentration, Mg²⁺ concentration, and cycling parameters, is crucial for successful and efficient incorporation.

Experimental Protocols

This section provides a general protocol for the incorporation of dTuTP into DNA via PCR. It is intended as a starting point, and optimization of individual components may be necessary for specific templates and applications.

I. Reagent Preparation and Handling

-

This compound (dTuTP): Prepare a stock solution of dTuTP (e.g., 10 mM) in nuclease-free water. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Natural dNTPs (dATP, dCTP, dGTP): Prepare a stock solution containing an equimolar mixture of dATP, dCTP, and dGTP (e.g., 10 mM each). Store at -20°C.

-

DNA Polymerase: Select a Family B DNA polymerase, preferably one lacking 3’→5’ exonuclease activity. Recommended enzymes include Vent(exo-), KOD Dash, or KOD(exo-).

-

PCR Buffer: Use the reaction buffer supplied with the chosen DNA polymerase.

-

Magnesium Sulfate (MgSO₄) or Magnesium Chloride (MgCl₂): Use the magnesium solution provided with the polymerase or prepare a separate stock solution (e.g., 50 mM).

-

Template DNA: Use high-quality, purified DNA. The optimal amount will vary depending on the template source (e.g., plasmid, genomic DNA).

-

Primers: Design primers with a melting temperature (Tm) suitable for the chosen polymerase and cycling conditions.

II. PCR Reaction Setup

The following table provides a recommended setup for a 50 µL PCR reaction.

| Component | Stock Concentration | Volume (µL) | Final Concentration |

| Nuclease-free water | - | to 50 | - |

| 10X PCR Buffer | 10X | 5 | 1X |

| dATP, dCTP, dGTP mix | 10 mM each | 1 | 200 µM each |

| dTuTP | 10 mM | 1 | 200 µM |

| Forward Primer | 10 µM | 2.5 | 0.5 µM |

| Reverse Primer | 10 µM | 2.5 | 0.5 µM |

| Template DNA | variable | 1-5 | variable |

| MgSO₄ / MgCl₂ | 50 mM | 1-3 | 1-3 mM (optimize) |

| DNA Polymerase | variable | 0.5-1 | 1-2 units |

Note: The optimal concentration of dTuTP may need to be determined empirically. It is recommended to perform a titration from 50 µM to 500 µM. The Mg²⁺ concentration should also be optimized, as it can affect enzyme activity and fidelity.

III. PCR Cycling Conditions

The following cycling parameters are a general guideline and should be adapted based on the specific DNA polymerase, primers, and template used.

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 95-98 | 2-3 min | 1 |

| Denaturation | 95-98 | 15-30 sec | 25-35 |

| Annealing | 55-68 | 30 sec | |

| Extension | 72 | 30-60 sec/kb | |

| Final Extension | 72 | 5-10 min | 1 |

| Hold | 4 | ∞ | 1 |

Note: The annealing temperature should be optimized for the specific primer pair. The extension time should be adjusted based on the length of the target amplicon.

IV. Analysis of PCR Products

-

Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the presence of an amplicon of the expected size.

-

The incorporation of dTuTP may result in a slight shift in the migration of the DNA fragment on the gel compared to the unmodified product.

-

To confirm the incorporation of dTuTP, techniques such as mass spectrometry or Sanger sequencing of the purified PCR product can be employed. For sequencing, it is important to note that the modified base may cause the polymerase to stall or lead to ambiguous base calls.

Data Presentation

The efficiency and fidelity of dTuTP incorporation are critical parameters. The following tables provide a template for summarizing quantitative data from experimental validation.

Table 1: Relative PCR Product Yield with dTuTP Incorporation

| DNA Polymerase | Template | dTuTP:dATP Ratio | Relative Yield (%) |

| Vent(exo-) | Plasmid A | 1:1 | Data to be determined |

| Vent(exo-) | Genomic DNA | 1:1 | Data to be determined |

| KOD Dash | Plasmid A | 1:1 | Data to be determined |

| KOD Dash | Genomic DNA | 1:1 | Data to be determined |